molecular formula C15H19ClN2O B018562 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole CAS No. 679412-76-1

2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole

Cat. No.: B018562
CAS No.: 679412-76-1
M. Wt: 278.78 g/mol
InChI Key: BPRFBRRGRCRQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole (CAS 679412-76-1) is a high-value synthetic intermediate with significant relevance in medicinal chemistry, particularly in the design and development of novel active pharmaceutical ingredients (APIs). This compound, with the molecular formula C15H19ClN2O and a molecular weight of 278.78, belongs to the imidazole class of heterocycles, which are foundational scaffolds in drug discovery . Its primary research application lies in its role as a key building block for the synthesis of more complex, N-substituted imidazole derivatives. Recent scientific investigations have highlighted the potential of such 2-butyl-4-chloro-1H-imidazole scaffolds in the development of new angiotensin-converting enzyme (ACE) inhibitors for the treatment of hypertension, demonstrating the continued pharmacological interest in this chemical space . The structural features of this compound—specifically the 2-butyl and 4-chloro substituents, along with the protected benzyloxymethyl group at the 5-position—make it a versatile precursor. The benzyl-protected hydroxymethyl group is a critical functional handle, allowing for further chemical modifications and deprotection to generate advanced intermediates used in constructing potential drug candidates. Researchers utilize this chemical in multi-step synthetic protocols to explore new chemical entities for various therapeutic targets. This product is intended for research and laboratory use only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-butyl-4-chloro-5-(phenylmethoxymethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c1-2-3-9-14-17-13(15(16)18-14)11-19-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRFBRRGRCRQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1)COCC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468578
Record name 2-BUTYL-4-CHLORO-5-BENZYLOXYMETHYL-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679412-76-1
Record name 2-Butyl-5-chloro-4-[(phenylmethoxy)methyl]-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=679412-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BUTYL-4-CHLORO-5-BENZYLOXYMETHYL-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • pH Control : Maintaining the reaction system’s pH between 6.0 and 7.5 is critical. Deviations outside this range lead to by-products, such as bis-condensation impurities, which complicate purification and reduce yield.

  • Temperature : The condensation is typically conducted at ambient temperature (20–25°C), with post-reaction dehydration performed under reflux conditions.

Table 1: Condensation Reaction Parameters

ParameterOptimal RangeImpact of Deviation
pH6.0–7.5<6.0: Slow reaction; >7.5: By-products
Temperature20–25°CHigher temps accelerate but risk side reactions
SolventAqueous ethanolEnsures solubility of intermediates

This step achieves yields exceeding 85% when pH is rigorously controlled.

Chlorination at the 4-Position

Chlorination of the imidazole ring at the 4-position is achieved using phosphorus oxychloride (POCl₃), a reagent known for its efficacy in introducing chloro groups into heterocycles. The reaction mechanism involves the formation of a reactive intermediate, which facilitates electrophilic substitution.

Procedure Highlights

  • Reagent Ratio : A 2:1 molar ratio of POCl₃ to imidazole derivative ensures complete chlorination.

  • Solvent System : Toluene is preferred for its ability to dissolve both POCl₃ and the imidazole substrate while tolerating elevated temperatures (100–105°C).

  • Post-Treatment : The reaction mixture is quenched in ice water, adjusted to pH 1–2, and extracted with toluene. Crystallization at −20°C yields 2-butyl-4-chloro-1H-imidazol-5(4H)-one with >90% purity.

Introduction of the Benzyloxymethyl Group

The 5-benzyloxymethyl substituent is introduced via nucleophilic substitution or etherification of a hydroxymethyl intermediate. Two primary strategies emerge from the literature:

Strategy A: Direct Benzylation of a Hydroxymethyl Intermediate

  • Reduction of Formyl Group : The 5-formyl group in 2-butyl-4-chloro-5-formylimidazole (synthesized via Vilsmeier-Haack formylation) is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) in methanol.

  • Benzylation : The resulting 5-hydroxymethyl derivative is treated with benzyl bromide in the presence of a base (e.g., potassium carbonate) to form the benzyl ether.

Table 2: Benzylation Conditions

ReagentSolventTemperatureYield (%)
Benzyl bromide/K₂CO₃DMF80°C78–82
Benzyl chloride/NaHTHF60°C70–75

Strategy B: Diol Intermediate Route

An alternative pathway involves synthesizing (2-butyl-1H-imidazole-4,5-diyl)dimethanol, a diol intermediate, followed by selective chlorination and benzylation.

  • Diol Synthesis : Condensation of imidazole precursors under alkaline conditions yields the diol.

  • Selective Chlorination : POCl₃ selectively chlorinates the 4-position, leaving the 5-hydroxymethyl group intact.

  • Benzylation : The 5-hydroxymethyl group is benzylated using benzyl bromide in 1,4-dioxane, achieving 80–85% yield.

Alternative Synthetic Routes

Route 1: Mitsunobu Reaction

The Mitsunobu reaction offers a stereospecific method for introducing the benzyloxymethyl group. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxymethyl group is converted to the benzyl ether in high yield.

Route 2: One-Pot Chlorination-Benzylation

A streamlined approach combines chlorination and benzylation in a single reactor. After POCl₃-mediated chlorination, benzyl alcohol is added directly, with sulfuric acid catalyzing the etherification. This method reduces purification steps but requires precise stoichiometry to avoid over-benzylation.

Industrial-Scale Optimization

Challenges and Solutions

  • By-Product Formation : Impurities such as 4,5-dichloro derivatives are minimized by controlling POCl₃ stoichiometry and reaction time.

  • Crystallization Efficiency : Slow cooling (−20°C, 5 hours) and toluene washing enhance crystal purity (>98% by HPLC).

  • Solvent Recovery : Toluene and DMF are recycled via distillation, reducing production costs by 30%.

Table 3: Industrial Process Metrics

MetricLaboratory ScalePilot Plant Scale
Overall Yield65–70%72–75%
Purity95–98%97–99%
Cycle Time48 hours36 hours

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-butyl-4-chloro-5-benzyloxymethyl-1H-imidazole can be contextualized against related imidazole derivatives, as outlined below:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Biological/Pharmacological Notes
This compound Cl (4), benzyloxymethyl (5), butyl (2) Chloro, benzyl ether, alkyl chain ~306.8 (calculated) Enhanced lipophilicity; potential CNS activity inferred from analogs
2-Butyl-5-chloro-1H-imidazole-4-methanol Cl (5), hydroxymethyl (4), butyl (2) Chloro, hydroxymethyl, alkyl chain 202.68 (C₉H₁₃ClN₂O) Polar due to -OH; limited membrane permeability
2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde Cl (5), formyl (4), butyl (2) Chloro, aldehyde, alkyl chain 200.66 (C₉H₁₁ClN₂O) Reactive aldehyde group; used in Schiff base synthesis
4-[(Benzyloxy)-S-phenylalanyl]carbonyl-1H-imidazole derivatives Benzyloxy-phenylalanyl (5), variable (4) Peptide-like side chains ~500–600 (varies) Peptidomimetic properties; protease inhibition potential

Key Structural and Functional Differences

Substituent Effects on Lipophilicity :

  • The benzyloxymethyl group in the target compound increases lipophilicity compared to hydroxymethyl () or formyl () groups, which may enhance blood-brain barrier penetration .
  • In contrast, polar groups like hydroxymethyl () reduce lipophilicity, limiting bioavailability .

Reactivity and Synthetic Utility: The aldehyde group in 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde () enables condensation reactions with hydrazides or amines, making it a key intermediate for hydrazone or imine derivatives .

Biological Activity :

  • Imidazole derivatives with peptidomimetic side chains () exhibit protease inhibition due to structural mimicry of peptide substrates .
  • Chlorinated imidazoles (e.g., –5, 7–9) are associated with antimicrobial and anti-inflammatory activities, though specific data for the target compound remain underexplored .

Biological Activity

Chemical Profile
2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole is a synthetic compound with the molecular formula C15H19ClN2O and a molecular weight of 278.78 g/mol. It is characterized by the presence of a butyl group, a chloro substituent, and a benzyloxymethyl group attached to the imidazole ring, which contributes to its unique biological properties and potential applications in various fields, including medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can modulate the activity of target proteins, leading to significant changes in cellular processes.

Enzyme Inhibition

Another aspect of its biological activity involves enzyme inhibition. The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, although detailed studies are required to elucidate these mechanisms fully. The presence of the chloro group and the benzyloxymethyl moiety may enhance its binding affinity to target enzymes compared to other imidazole derivatives.

Case Studies

  • Antitumor Activity : A study investigating various imidazole derivatives found that substituents on the imidazole ring significantly influenced anticancer activity. Compounds with electron-donating groups exhibited enhanced potency against cancer cell lines . While direct studies on this compound are sparse, its structure suggests it could similarly benefit from strategic substitutions.
  • Proteomic Applications : The compound has been employed in proteomics research to study protein interactions and functions. Its ability to modify protein behavior through selective binding may provide insights into cellular mechanisms and disease states.

Comparative Analysis

The following table summarizes key differences between this compound and related compounds:

Compound NameStructural FeaturesBiological Activity
This compound Butyl, chloro, benzyloxymethyl groupsPotential anticancer properties; enzyme inhibition
2-Butyl-4-chloro-1H-imidazole Lacks benzyloxymethyl groupReduced biological activity
4-Chloro-5-benzyloxymethyl-1H-imidazole Lacks butyl groupDifferent chemical behavior

Q & A

Q. What are the recommended synthetic routes for 2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole, and how can reaction conditions be optimized?

The synthesis of imidazole derivatives typically involves multi-step protocols. For example, one-pot methods using catalysts like phosphorous oxychloride under controlled temperatures (e.g., 120°C) can cyclize intermediates into the target compound . Optimization may include solvent selection (DMF, ethanol) to enhance solubility and purification via recrystallization or column chromatography. Yield improvements often require adjusting stoichiometric ratios of reagents (e.g., benzyl chloride for benzyloxymethyl substitution) .

Q. How is the structural identity of this compound confirmed experimentally?

Structural validation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., benzyloxymethyl protons at δ 4.5–5.0 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+^+ peaks matching theoretical values) .
  • IR : Detects functional groups (e.g., C-Cl stretches near 700 cm1^{-1}) .
    Cross-referencing with synthetic intermediates (e.g., 2-Butyl-5-chloroimidazole-4-methanol) ensures accuracy .

Q. What solubility and stability considerations are critical for handling this compound?

Solubility varies by solvent:

  • High solubility in DMF and DMSO, moderate in ethanol/methanol .
    Stability requires protection from light and moisture to prevent degradation of the benzyloxymethyl group. Storage at –20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties or reaction pathways for this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps), revealing reactivity trends. For example, electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the imidazole ring, guiding functionalization strategies . Molecular docking studies further predict interactions with biological targets like angiotensin II receptors .

Q. What strategies resolve contradictions in spectroscopic data or unexpected reaction outcomes?

  • Contradictory NMR peaks : Re-examine reaction intermediates for regioisomeric byproducts (e.g., incorrect substitution patterns) .
  • Low yields : Screen alternative catalysts (e.g., Pd/C for hydrogenation steps) or adjust reaction times .
  • Unexpected HRMS signals : Use high-resolution LC-MS to distinguish between isobaric species or degradation products . Iterative hypothesis testing and peer validation are critical .

Q. How do structural modifications (e.g., substituent variations) impact biological activity as angiotensin II antagonists?

The benzyloxymethyl and chloro groups are pivotal for receptor binding. Comparative studies show:

  • Benzyl substitution : Enhances lipophilicity, improving membrane permeability .
  • Chloro position : 4-Chloro derivatives exhibit higher antagonistic potency than 5-chloro analogs due to steric effects .
    Bioisosteric replacement (e.g., tetrazole for carboxylate) can further optimize pharmacokinetics .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Purification : Use preparative HPLC for polar byproducts .
  • Process safety : Avoid exothermic side reactions by controlling reagent addition rates (e.g., benzyl chloride) .
  • Quality control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Methodological Resources

  • Synthetic Protocols : Multi-step organic synthesis with emphasis on imidazole functionalization .
  • Analytical Workflows : Combined NMR/HRMS/IR for structural elucidation .
  • Computational Tools : Gaussian or ORCA for DFT studies; AutoDock for molecular docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-Butyl-4-chloro-5-benzyloxymethyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.